

Spectroscopic Profile of Bis(4-bromophenyl)diphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(4-bromophenyl)diphenylsilane*

Cat. No.: *B1267813*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Bis(4-bromophenyl)diphenylsilane**. Due to the limited availability of published spectra for this specific molecule, this guide presents a combination of available data for the target compound and analogous data from closely related structures to offer a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the summarized ¹H and estimated ¹³C NMR data for **Bis(4-bromophenyl)diphenylsilane**.

¹H NMR Data

A proton NMR spectrum for **Bis(4-bromophenyl)diphenylsilane** has been reported.^[1] The aromatic region of the spectrum is complex due to the presence of multiple phenyl groups.

Table 1: ¹H NMR Spectroscopic Data for **Bis(4-bromophenyl)diphenylsilane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.60 - 7.30	Multiplet	18H	Aromatic Protons

Note: The provided spectrum lacks the resolution to assign specific peaks and coupling constants for the distinct phenyl and bromophenyl protons.

¹³C NMR Data (Analog-Based)

Specific ¹³C NMR data for **Bis(4-bromophenyl)diphenylsilane** is not readily available. However, data from the closely related compound, (4-Bromophenyl)dimethyl(phenyl)silane, can provide insight into the expected chemical shifts.^[2]

Table 2: Estimated ¹³C NMR Spectroscopic Data for **Bis(4-bromophenyl)diphenylsilane** (Based on Analog Data)

Chemical Shift (δ) ppm	Assignment
~137	C-Si (Bromophenyl)
~135	C-H (Phenyl)
~134	C-Br
~131	C-H (Bromophenyl)
~129	C-H (Phenyl)
~128	C-H (Phenyl)
~124	C-H (Bromophenyl)

Infrared (IR) Spectroscopy (Theoretical)

While a published IR spectrum for **Bis(4-bromophenyl)diphenylsilane** was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for **Bis(4-bromophenyl)diphenylsilane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic
1585 - 1490	C=C stretch	Aromatic Ring
1430 - 1480	Si-Phenyl stretch	Aryl-Silane
1100 - 1085	Si-C stretch	Aryl-Silane
1070 - 1010	C-Br stretch	Aryl Halide
850 - 750	C-H out-of-plane bend	Aromatic (Substitution Pattern)

Mass Spectrometry (MS) (Theoretical Fragmentation)

A mass spectrum for **Bis(4-bromophenyl)diphenylsilane** is not publicly available. The molecular weight of **Bis(4-bromophenyl)diphenylsilane** is 494.29 g/mol .[\[3\]](#) The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses of the phenyl and bromophenyl groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of **Bis(4-bromophenyl)diphenylsilane**

m/z	Fragment Ion
492/494/496	[M] ⁺ (Isotopic pattern for 2 Br)
415/417	[M - C ₆ H ₅] ⁺
338	[M - C ₆ H ₄ Br] ⁺
261	[M - C ₆ H ₄ Br - C ₆ H ₅] ⁺
183	[Si(C ₆ H ₅) ₂] ⁺
155/157	[C ₆ H ₄ Br] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above, based on procedures reported for similar organosilane compounds.^[2]^[4]

NMR Spectroscopy

- Instrumentation: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: The compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), with tetramethylsilane (TMS) added as an internal standard (0 ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded at room temperature. Standard pulse sequences are used for data acquisition.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The solid sample is typically analyzed as a KBr pellet or as a thin film evaporated from a suitable solvent on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

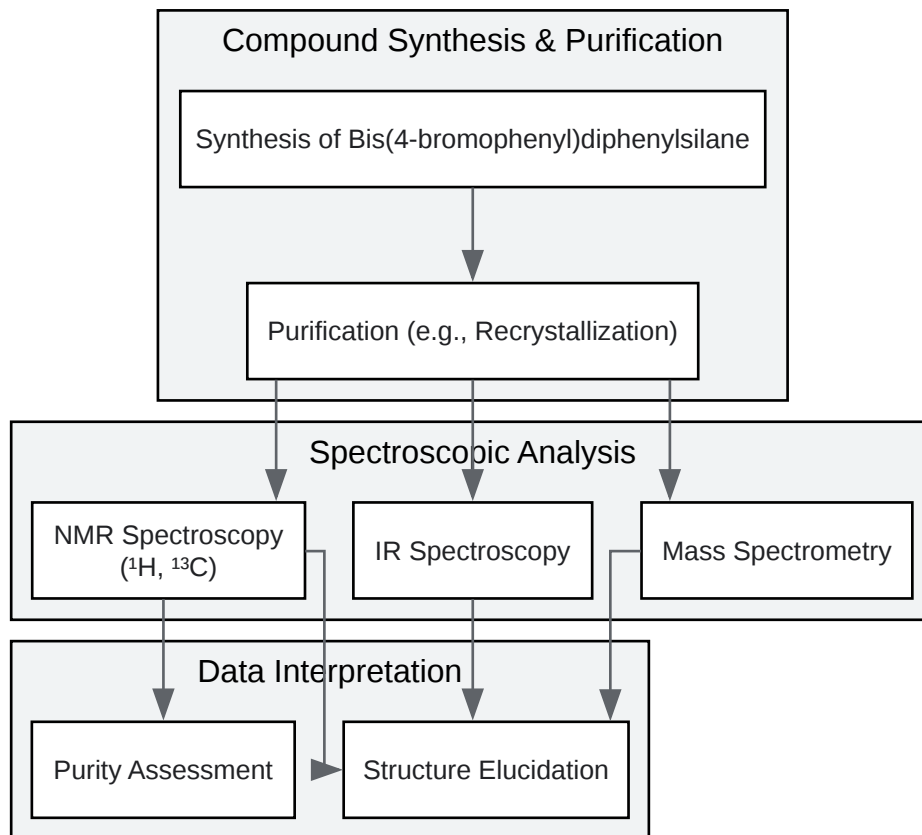
Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced via a direct insertion probe or gas chromatography inlet.
- Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-600 amu).

Visualizations

Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis

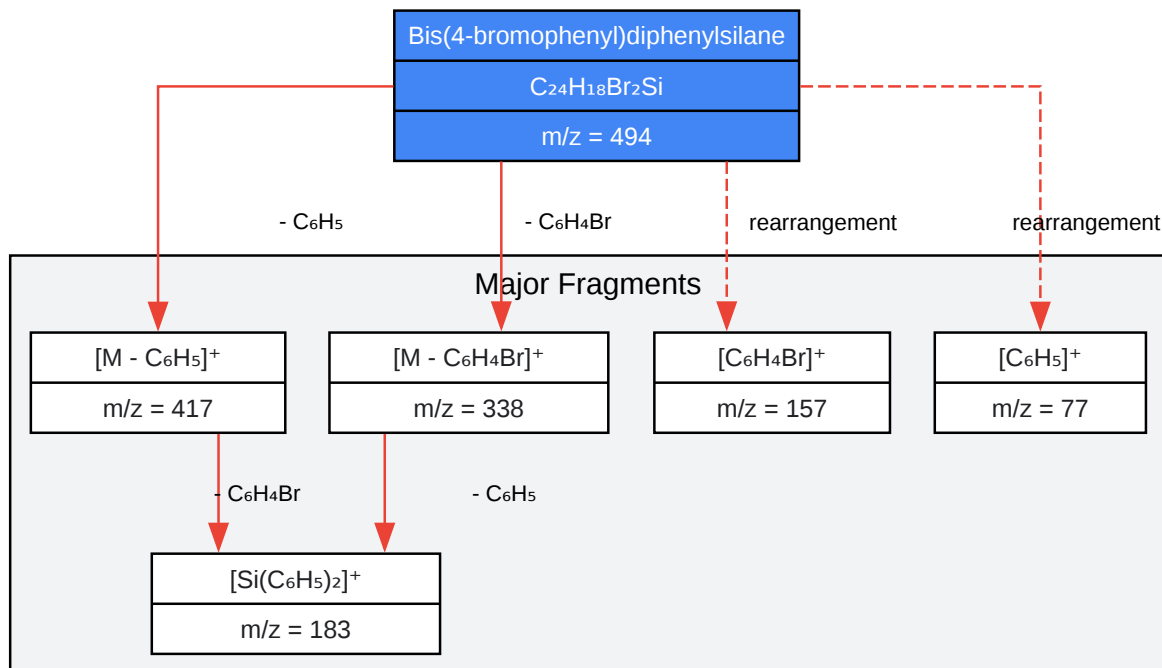


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

Chemical Structure and Fragmentation

Structure and Postulated MS Fragmentation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Bis(4-bromophenyl)diphenylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267813#spectroscopic-data-for-bis-4-bromophenyl-diphenylsilane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com